molecular formula C20H24N2O2 B6076861 1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol

1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol

Cat. No. B6076861
M. Wt: 324.4 g/mol
InChI Key: AHAMLUYPIXUYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol, also known as DMXB-A, is a synthetic compound that has been of interest in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation in animal models.

Mechanism of Action

1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including synaptic plasticity, learning, and memory. Activation of the α7 nAChR has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of acetylcholine and other neurotransmitters, leading to improved cognitive function and memory. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. This compound has been shown to have a favorable safety profile in animal studies.

Advantages and Limitations for Lab Experiments

1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has several advantages for lab experiments, including its selectivity for the α7 nAChR, its neuroprotective and anti-inflammatory effects, and its favorable safety profile. However, its complex synthesis method and high cost may limit its use in some studies.

Future Directions

There are several future directions for research on 1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol, including its potential therapeutic applications in Alzheimer's disease, schizophrenia, and depression. Further studies are needed to determine the optimal dosage, administration route, and treatment duration. This compound could also be used as a tool to study the role of the α7 nAChR in various physiological and pathological processes. Additionally, new synthetic methods could be developed to improve the yield and cost-effectiveness of this compound.

Synthesis Methods

1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol can be synthesized using a multistep process involving the reaction of 3,5-dimethylphenol with 2-ethyl-1H-benzimidazole in the presence of a base, followed by the addition of propanol and an acid catalyst. The resulting product is then purified using chromatography techniques.

properties

IUPAC Name

1-(3,5-dimethylphenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-4-20-21-18-7-5-6-8-19(18)22(20)12-16(23)13-24-17-10-14(2)9-15(3)11-17/h5-11,16,23H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAMLUYPIXUYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=CC(=CC(=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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